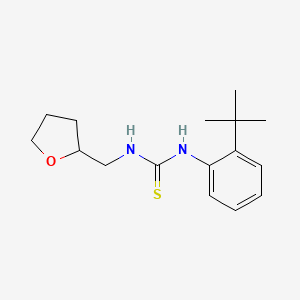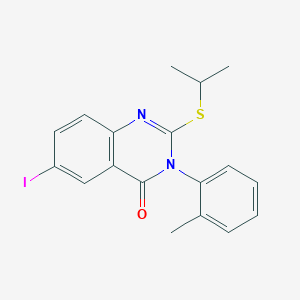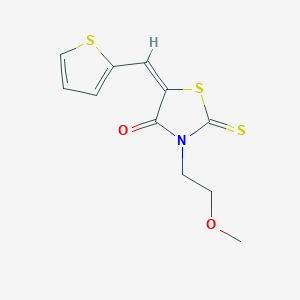
N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea
Vue d'ensemble
Description
N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea, also known as TBFMTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, particularly in medicinal and agricultural research.
Applications De Recherche Scientifique
N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been studied for its potential applications in various scientific fields. In medicinal research, N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit the formation of amyloid-beta plaques in the brain. In agricultural research, N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been studied as a potential herbicide due to its ability to inhibit the growth of certain weed species.
Mécanisme D'action
N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea's mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. In anti-inflammatory research, N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response. In Alzheimer's disease research, N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to inhibit the formation of amyloid-beta plaques by binding to beta-secretase, an enzyme involved in the production of amyloid-beta.
Biochemical and Physiological Effects
N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have various biochemical and physiological effects in vitro and in vivo. In anti-inflammatory research, N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In Alzheimer's disease research, N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to reduce the accumulation of amyloid-beta plaques in the brain. In agricultural research, N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to inhibit the growth of certain weed species by disrupting their cell division and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea's limited availability and high cost can be a limitation for some experiments. Additionally, N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea's mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its effects.
Orientations Futures
There are several future directions for N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea research. In medicinal research, N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea's anti-inflammatory and anti-cancer properties could be further investigated to develop new treatments for these diseases. In Alzheimer's disease research, N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea's ability to inhibit the formation of amyloid-beta plaques could be further studied to develop new therapies for the disease. In agricultural research, N-(2-tert-butylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea's potential as a herbicide could be further investigated to develop new weed control strategies.
Propriétés
IUPAC Name |
1-(2-tert-butylphenyl)-3-(oxolan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c1-16(2,3)13-8-4-5-9-14(13)18-15(20)17-11-12-7-6-10-19-12/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTKISDLWPLQBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=S)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Tert-butylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4650766.png)
![3-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl acetate](/img/structure/B4650780.png)
![2-(1-(4-ethoxybenzyl)-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4650782.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4650790.png)


![4-{[(4-bromo-2-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B4650817.png)
![5-(2-chlorobenzylidene)-3-[4-(4-methyl-1-piperazinyl)-3-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4650831.png)
![N-{2-(2,4-dichlorophenyl)-1-[(isopropylamino)carbonyl]vinyl}-2-furamide](/img/structure/B4650834.png)
![N-(2-chlorophenyl)-2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4650839.png)

![methyl 2-[({4-[(5-chloro-2-thienyl)methyl]-1-piperazinyl}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4650855.png)

![N-{4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B4650863.png)